Home > Products > Screening Compounds P85685 > Nafenopin glucuronide
Nafenopin glucuronide -

Nafenopin glucuronide

Catalog Number: EVT-1543650
CAS Number:
Molecular Formula: C26H30O9
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nafenopin glucuronide is a glucosiduronic acid.
Overview

Nafenopin glucuronide is a significant metabolite derived from the hypolipidemic agent nafenopin, which is primarily known for its role in lowering lipid levels in the blood. The compound is formed through a process called glucuronidation, where glucuronic acid is conjugated to nafenopin, enhancing its solubility and facilitating its excretion from the body. This metabolic pathway is crucial for the detoxification and elimination of various drugs and xenobiotics.

Classification

Nafenopin glucuronide falls under the classification of acyl glucuronides, which are products of the conjugation of carboxylic acids with glucuronic acid. This class of compounds is notable for its variable reactivity and potential implications in drug metabolism and safety .

Synthesis Analysis

Methods

The synthesis of nafenopin glucuronide involves enzymatic reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases. These enzymes facilitate the transfer of glucuronic acid from UDP-glucuronic acid to nafenopin, resulting in the formation of the glucuronide conjugate.

Technical Details

The process typically occurs in the liver, where hepatocytes express high levels of UDP-glucuronosyltransferases. The reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the levels of nafenopin and its glucuronide metabolites. Studies have demonstrated that nafenopin undergoes extensive metabolism, with nafenopin glucuronide being one of the primary metabolites detected in hepatic tissues .

Molecular Structure Analysis

Structure

The molecular structure of nafenopin glucuronide can be depicted as follows:

  • Chemical Formula: C20_{20}H25_{25}O5_{5}
  • Molecular Weight: Approximately 347.41 g/mol

The structure features a glucuronic acid moiety attached to the nafenopin backbone, significantly altering its physicochemical properties compared to the parent compound.

Data

Chemical Reactions Analysis

Reactions

Nafenopin glucuronide primarily participates in metabolic reactions that enhance its solubility and facilitate excretion. The key reaction is the conjugation with glucuronic acid, which transforms nafenopin into a more hydrophilic form.

Technical Details

In vitro studies have shown that the formation of nafenopin glucuronide can be influenced by various factors, including enzyme activity levels and the presence of other competing substrates. The kinetics of this reaction can be characterized using Michaelis-Menten kinetics to determine enzyme efficiency and substrate affinity .

Mechanism of Action

Process

The mechanism by which nafenopin glucuronide exerts its effects involves several steps:

  1. Glucuronidation: Nafenopin is converted into nafenopin glucuronide via UDP-glucuronosyltransferase-mediated conjugation.
  2. Detoxification: The resulting glucuronide is more water-soluble, facilitating renal or biliary excretion.
  3. Pharmacological Effects: While primarily a detoxification product, nafenopin glucuronide may also influence lipid metabolism through interactions with hepatic receptors involved in lipid homeostasis.

Data

Research indicates that variations in enzyme expression can lead to differences in the pharmacokinetics of nafenopin and its metabolites among individuals, potentially affecting therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of polar functional groups from the glucuronic acid moiety.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may undergo hydrolysis or further metabolism.
  • Reactivity: Exhibits moderate reactivity with proteins, which may have implications for drug interactions and adverse effects .

Relevant studies have highlighted that acyl glucuronides like nafenopin glucuronide can form covalent adducts with proteins, potentially leading to idiosyncratic drug reactions under certain conditions .

Applications

Scientific Uses

Nafenopin glucuronide serves several important roles in scientific research:

  • Pharmacokinetic Studies: Used to evaluate drug metabolism pathways and understand individual variability in drug response.
  • Toxicology Research: Investigated for its potential role in adverse drug reactions due to its reactivity with proteins.
  • Drug Development: Insights gained from studying this metabolite can inform strategies for designing safer pharmaceuticals with improved metabolic profiles.
Introduction to Nafenopin Glucuronide

Definition and Structural Characterization of Nafenopin Glucuronide

Nafenopin glucuronide is the primary phase II metabolite of nafenopin, a peroxisome proliferator and hypolipidemic agent. Its systematic IUPAC name is 1-O-{2-Methyl-2-[4-(1,2,3,4-tetrahydro-1-naphthalenyl)phenoxy]propanoyl}-β-D-glucopyranuronic acid, reflecting its conjugate structure between nafenopin and activated glucuronic acid [4] [9]. The molecular formula is C₂₆H₃₀O₉, with an average molecular mass of 486.517 g/mol and a monoisotopic mass of 486.188983 Da [4] [6]. Stereochemically, the molecule contains five defined stereocenters, primarily associated with the glucuronic acid moiety, which adopts the β-D-glucopyranuronate configuration essential for biological recognition and transport [4].

Structurally, nafenopin glucuronide results from the covalent linkage between the carboxyl group of nafenopin and the anomeric hydroxyl group of glucuronic acid via an ester bond. This conjugation dramatically increases the compound's hydrophilicity, with a calculated formation Gibbs energy (ΔfG'm) of 173.8 ± 20.5 kJ/mol, facilitating aqueous solubility and biliary excretion [6] [9]. The glucuronide group introduces multiple hydrogen-bonding sites and a negative charge at physiological pH, critical for interactions with hepatobiliary transporters.

Table 1: Chemical Identity Profile of Nafenopin Glucuronide

PropertyValue
IUPAC Name1-O-{2-Methyl-2-[4-(1,2,3,4-tetrahydro-1-naphthalenyl)phenoxy]propanoyl}-β-D-glucopyranuronic acid
Molecular FormulaC₂₆H₃₀O₉
Average Molecular Mass486.517 g/mol
Monoisotopic Mass486.188983 Da
Defined Stereocenters5
Glycosidic Bondβ-1-O-Ester linkage
Formation Gibbs Energy173.8 ± 20.5 kJ/mol (ΔfG'm)

Historical Context in Hypolipidemic Drug Metabolism

Nafenopin emerged in the 1960s-1970s as a prototypical fibrate-class hypolipidemic drug, structurally analogous to gemfibrozil and clofibrate. Early research revealed its dual role: therapeutic lipid-lowering effects mediated via PPARα (Peroxisome Proliferator-Activated Receptor Alpha) activation, and hepatocarcinogenicity in rodents through peroxisome proliferation [7] [2]. Studies in the 1990s demonstrated that nafenopin itself is pharmacologically inert at receptor sites; instead, its metabolic activation occurs through conversion to nafenopin-CoA, a high-affinity PPARα ligand (KB = 58 nM) [2]. This metabolite potentiates PPARα antagonism 13-fold more effectively than endogenous CoA-SH, modulating lipid catabolism genes while avoiding direct interaction with nucleotide receptors like P2X2/P2X4 or serotonin receptors [2].

The species-specific metabolism of nafenopin became a critical research focus. Rodents exhibited pronounced hepatocellular proliferation and peroxisome induction post-nafenopin exposure, whereas humans primarily showed lipid-metabolic gene regulation without proliferative responses [7]. This dichotomy was resolved through studies in "humanized" PPARα mice, revealing that differential miRNA regulation (e.g., let-7C suppression in rodents) underlies species-specific hepatocarcinogenic outcomes [7]. Consequently, nafenopin glucuronidation gained recognition not merely as a detoxification step but as a determinant of interspecies metabolic handling.

Role in Xenobiotic Detoxification and Elimination

Nafenopin glucuronide exemplifies a cardinal pathway for eliminating amphiphilic xenobiotics. Hepatic detoxification involves two synchronized mechanisms: enzymatic conjugation by UDP-glucuronosyltransferases (UGTs) and ATP-dependent transport across canalicular membranes [8] [9].

  • Conjugation Mechanism: UGT enzymes (primarily UGT1A and UGT2B subfamilies) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nafenopin's carboxyl group. This reaction occurs in hepatocyte endoplasmic reticulum, producing the hydrophilic glucuronide conjugate. In vivo rat studies show that 90% of biliary nafenopin-related radioactivity corresponds to polar metabolites, predominantly nafenopin glucuronide, with only 10% as unchanged nafenopin [9].

  • Transport and Excretion: The conjugated metabolite undergoes biliary excretion via canalicular Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), an ATP-dependent transporter. Using vesicle assays, researchers demonstrated ATP-dependent transport of nafenopin glucuronide with IC50 values of 0.2 μM for leukotriene C4 and 12 μM for S-dinitrophenyl glutathione, confirming MRP2 specificity [9]. Mutant rats lacking functional MRP2 exhibited only 4% biliary excretion of nafenopin-derived radioactivity, with glucuronide accumulation in hepatocytes, underscoring transporter dependence [9].

  • Enterohepatic Recycling: Following biliary excretion, nafenopin glucuronide may undergo bacterial β-glucuronidase-mediated hydrolysis in the intestine, releasing aglycone nafenopin for reabsorption. This recycling prolongs systemic exposure but also directs glucuronides toward colonic microbial metabolism, contributing to low systemic concentrations despite high hepatic production [8].

Table 2: Hepatobiliary Elimination Profile of Nafenopin Glucuronide

ProcessCharacteristicsBiological Impact
UGT ConjugationCatalyzed by hepatic UGTs; ester bond formation at carboxyl groupIncreases hydrophilicity 100-fold; enables transporter recognition
MRP2 TransportATP-dependent; inhibited by leukotriene C4 (IC50 0.2 μM)Rate-limiting for biliary excretion; mutant rats show 90% reduction
Biliary Excretion40% of IV dose in bile within 1h (rats); >90% as glucuronidePrimary elimination route prevents hepatic accumulation
Enterohepatic RecyclingIntestinal deconjugation by microbiota β-glucuronidaseProlongs low-level systemic exposure; modulates fecal elimination

Properties

Product Name

Nafenopin glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoyl]oxyoxane-2-carboxylic acid

Molecular Formula

C26H30O9

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C26H30O9/c1-26(2,25(32)34-24-21(29)19(27)20(28)22(33-24)23(30)31)35-16-12-10-15(11-13-16)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-13,18-22,24,27-29H,5,7,9H2,1-2H3,(H,30,31)/t18?,19-,20-,21+,22-,24-/m0/s1

InChI Key

JGFJGYHYYUXOAR-OWOUXODFSA-N

SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34

Isomeric SMILES

CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CCCC4=CC=CC=C34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.